(±)-δ-Cadinene
Description
Properties
CAS No. |
60305-17-1 |
|---|---|
Molecular Formula |
C₁₅H₂₄ |
Molecular Weight |
204.35 |
Synonyms |
Dysoxylonene; cis-(±)-1,2,3,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene; rel-(1R,8aS)-1,2,3,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene; Dysoxylonen; cis-1,2,3,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of ± δ Cadinene
Initial Isoprenoid Precursors: Farnesyl Diphosphate (B83284) (FDP) Cyclization
The journey to (±)-δ-Cadinene begins with the universal precursor for sesquiterpenes, (2E,6E)-farnesyl diphosphate (FDP). wikipedia.org The enzyme (+)-δ-cadinene synthase, a sesquiterpene cyclase found in plants like cotton (Gossypium arboreum), catalyzes the complex cyclization of this linear molecule. wikipedia.orgnih.gov This initial step is a crucial commitment in the pathway leading to the production of phytoalexins such as gossypol (B191359), which are vital for the plant's defense against pathogens. nih.govnih.gov
The biosynthesis is initiated by the metal-dependent isomerization of FDP. nih.gov This process yields a critical enzyme-bound intermediate, (3R)-nerolidyl diphosphate (NDP). acs.orgnih.gov Following this isomerization, the NDP molecule, after adopting a specific cisoid conformation, undergoes re-ionization to form an allylic cation-pyrophosphate anion pair, setting the stage for the subsequent cyclization cascade. nih.gov
δ-Cadinene Synthase (DCS) Characterization and Catalytic Mechanism
δ-Cadinene synthase (DCS) is a highly specialized enzyme that orchestrates the intricate transformation of FDP into δ-Cadinene. nih.govacs.org It belongs to the family of lyases, specifically the carbon-oxygen lyases that act on phosphates. wikipedia.org The enzyme, with a molecular weight of approximately 64 kDa, is expressed in plants and plays a pivotal role in terpenoid biosynthesis. wikipedia.orgnih.gov
Metal-Dependent Mechanism and Intermediate Carbocation Formation
The catalytic activity of DCS is dependent on the presence of metal ions, with magnesium (Mg²⁺) being a key cofactor. wikipedia.org The crystal structure of DCS reveals that three magnesium ions are involved in coordinating the diphosphate group of the FDP substrate. This coordination is crucial for the initial ionization of FDP and the subsequent stabilization of the highly reactive carbocation intermediates that are formed throughout the catalytic cycle. rsc.org
Two primary mechanistic pathways, both involving a series of carbocationic intermediates, have been proposed for the formation of the cadinene skeleton:
1,10-Ring Closure: This pathway postulates the formation of a cis-germacradienyl cation as a key intermediate. acs.orgnih.gov This is thought to occur after the initial formation of (3R)-NDP. acs.org A subsequent 1,3-hydride shift within this ten-membered ring intermediate would then facilitate a second cyclization to form the bicyclic cadinenyl cation. acs.orgnih.gov Another variation of this mechanism suggests the formation of a trans,trans-germacradienyl cation and germacrene D as intermediates. nih.gov
1,6-Ring Closure: An alternative mechanism involves an initial 1,6-ring closure to form a bisabolyl cation. acs.orgnih.gov This monocyclic intermediate would then undergo further rearrangements and a second ring closure to yield the final cadinenyl cation. rsc.org Evidence supporting this pathway comes from experiments using substrate analogues and the identification of β-bisabolene as a minor product in some reactions. acs.orgnih.gov
The active site of DCS is lined with hydrophobic and aromatic amino acid residues which are thought to steer the carbocation intermediates through the complex series of cyclizations and rearrangements, while shielding them from premature quenching by water. rsc.org
High-Fidelity Cyclization vs. Promiscuous Activities of DCS
Under normal physiological conditions, DCS from Gossypium arboreum is considered a "high-fidelity" enzyme, generating (+)-δ-cadinene with greater than 98% specificity. nih.govacs.org This is in stark contrast to more "promiscuous" terpene cyclases, such as γ-humulene synthase, which can produce a multitude of products from a single substrate. nih.gov
However, studies utilizing substrate analogues have revealed a "silent" or "hidden" catalytic promiscuity within DCS. rsc.orgrsc.org Depending on the specific analogue used, DCS has been shown to be capable of catalyzing not only the expected 1,10- and 1,6-cyclizations but also 1,11-ring closures. acs.orgrsc.org This suggests that while the enzyme is highly specific for its natural substrate, it possesses an inherent mechanistic versatility. acs.orgnih.gov This underlying promiscuity may be an evolutionary relic, pointing to a less specific ancestral enzyme from which the modern high-fidelity DCS evolved. rsc.org
Role of Specific Amino Acid Residues in DCS Catalysis
The precise control exerted by DCS over the cyclization cascade is dictated by the specific arrangement of amino acid residues within its active site. nih.govrsc.org Site-directed mutagenesis studies have been instrumental in identifying key residues crucial for catalysis.
DCS contains two conserved aspartate-rich motifs that are essential for binding the magnesium ions and the diphosphate moiety of the substrate. nih.gov In the Gossypium arboreum enzyme, these motifs are D³⁰⁷DTYD³¹¹ located on helix D and D⁴⁵¹DVAE⁴⁵⁵ on helix H. nih.govrsc.org Altering these residues, for instance through D307A, D308A, and D311A mutations, significantly impacts the enzyme's kinetic parameters, either increasing the Michaelis constant (Kₘ) or drastically reducing the catalytic rate (kcat). nih.gov
Another critical residue is Tryptophan 279 (W279). cardiff.ac.uk This residue is believed to be essential for preventing water from entering the active site and prematurely quenching the carbocation intermediates. cardiff.ac.uk When W279 is replaced with smaller amino acids, the enzyme's product profile shifts from producing primarily δ-cadinene to generating the hydroxylated terpenoid, germacradien-4-ol. cardiff.ac.ukresearchgate.net The W279A mutant, in fact, becomes a highly efficient germacradien-4-ol synthase. cardiff.ac.ukresearchgate.net The flexible amino-terminal segment of the enzyme, though distant from the active site, has also been shown to be essential for active site closure and proper catalysis. rsc.org
Investigation using Substrate Analogues
The use of substrate analogues has been a powerful tool for probing the mechanistic intricacies of DCS. acs.orgcardiff.ac.uk These modified versions of FDP can act as inhibitors or be processed by the enzyme to yield different products, providing valuable insights into the reaction pathway.
Fluorinated FDPs: Analogues such as 2-fluorofarnesyl diphosphate (2F-FPP) and 10F-FPP have been shown to act as inhibitors of DCS. acs.orgnih.gov However, upon prolonged incubation, these analogues can be turned over to produce fluorinated germacrenes and a 10F-humulene, respectively. acs.orgnih.gov The formation of these products from fluorinated substrates provides evidence for the enzyme's capacity for 1,10- and 1,11-cyclizations. acs.org The use of 6F-FPP, on the other hand, seems to favor the 1,6-ring closure pathway. acs.org
Deuterated FDPs: Incubations with enantiomerically pure 1-²H₁-FDP have provided evidence that the putative 1,6-pathway proceeds through the (3R)-nerolidyl diphosphate (NDP) intermediate and is consistent with the stereochemistry observed in cadinenyl-derived sesquiterpenes. acs.orgnih.gov
Aza-Analogues: Aza-analogues of the proposed α-bisabolyl cation intermediate have been synthesized to act as stable mimics of this short-lived carbocation. rsc.orgcardiff.ac.uk These compounds were found to be potent competitive inhibitors of DCS, providing strong evidence for the viability of the 1,6-cyclization pathway being an inherent property of the enzyme, even with its natural substrate. rsc.orgcardiff.ac.uk
The results from these substrate analogue studies are summarized in the table below.
| Substrate Analogue | Observation | Implication | Reference(s) |
| 2-Fluorofarnesyl diphosphate (2F-FPP) | Inhibition; formation of 2F-germacrenes | Supports 1,10-cyclization mechanism | acs.orgnih.gov |
| 10-Fluorofarnesyl diphosphate (10F-FPP) | Inhibition; formation of 10F-humulene | Supports 1,10- and 1,11-cyclization | acs.orgnih.gov |
| 6-Fluorofarnesyl diphosphate (6F-FPP) | Inhibition; bisabolyl-derived products | Supports 1,6-ring closure pathway | acs.org |
| 1-²H₁-FDP | Formation of deuterated δ-cadinene | Consistent with 1,6-pathway via (3R)-NDP | acs.orgnih.gov |
| Aza-analogues of α-bisabolyl cation | Potent competitive inhibition of DCS | Provides strong evidence for 1,6-cyclase activity | rsc.orgcardiff.ac.ukcardiff.ac.uk |
Genetic Basis of δ-Cadinene Biosynthesis
The production of δ-cadinene begins with the enzyme (+)-δ-cadinene synthase (CDNS or CAD1), which catalyzes the first committed step in the formation of cadinane-type sesquiterpenes. nih.govnih.gov This enzyme facilitates the cyclization of the linear precursor, farnesyl diphosphate (FPP), into (+)-δ-cadinene. nih.govacs.orgnih.gov This initial product is then used to synthesize a variety of sesquiterpenoid phytoalexins, including the well-known defense compound gossypol. nih.govfrontiersin.org The genetic architecture governing this crucial enzymatic step is multifaceted, involving a large family of genes with distinct regulatory patterns.
In cotton, (+)-δ-cadinene synthase is not encoded by a single gene but by a large and complex multigene family. nih.govnih.govnih.gov Southern blot analyses have confirmed the presence of numerous related gene sequences in the cotton genome. nih.govsippe.ac.cnresearchgate.net Based on sequence homology, this gene family has been categorized into at least two primary subfamilies: cad1-A and cad1-C . nih.govsippe.ac.cnresearchgate.netresearchgate.net
The expression of these gene subfamilies is intricately regulated, both developmentally and in response to external stimuli. In developing seeds of glanded cotton cultivars, transcripts for genes from both the cad1-A and cad1-C subfamilies are present. acs.orgscispace.comnih.gov However, the transcription levels of the cad1-C subfamily are typically much higher. acs.orgscispace.comnih.gov The expression of these genes shows a dramatic increase as the seeds mature, a pattern that is closely coordinated with rising sesquiterpene cyclase activity and the subsequent accumulation of gossypol. acs.orgscispace.comnih.gov
Beyond seeds, the expression varies across different plant tissues. Transcripts for both gene subfamilies appear in the roots and cotyledons of young seedlings. nih.govresearchgate.net In mature plants, cad1-C transcripts have been detected in various aerial organs, including stems, leaves, and pericarps, while cad1-A transcripts were not found in these same tissues under normal growth conditions. nih.govresearchgate.net This differential expression suggests that members of the δ-cadinene synthase gene family have evolved specialized roles, allowing the plant to fine-tune the production of sesquiterpene defense compounds in specific tissues and at particular developmental stages. nih.govnih.gov
Table 1: δ-Cadinene Synthase (CAD1/CDNS) Gene Subfamilies in Gossypium
| Subfamily | Key Characteristics | Example Members | Primary Expression Patterns |
| cad1-C | Represents the majority of characterized CAD1 genes. nih.govsippe.ac.cn | cdn1-C1, cdn1-C2, cdn1-C3, cdn1-C4, cdn1-C14 nih.govsippe.ac.cnacs.orgscispace.com | High constitutive and developmentally regulated expression, especially in developing seeds. acs.orgscispace.comnih.gov Also inducible by certain stressors. nih.govsippe.ac.cn |
| cad1-A | A smaller subfamily with a single member identified in diploid cotton. nih.govsippe.ac.cn | cad1-A sippe.ac.cnresearchgate.net | Low or undetectable expression in many aerial tissues under normal conditions, but strongly inducible by specific elicitors. nih.govsippe.ac.cn Also expressed in developing seeds and roots. nih.govacs.org |
A critical function of the δ-cadinene synthase gene family is its role in plant defense. The expression of these genes is often induced upon attack by pathogens and pests, leading to the production of antimicrobial and anti-herbivore compounds. nih.govfrontiersin.org In cotton, infection with the bacterial blight pathogen (Xanthomonas campestris) or the fungal wilt pathogen (Verticillium dahliae) leads to an upregulation of CDNS gene expression. nih.govnih.govscispace.com
Studies using elicitors—molecules that trigger a defense response—prepared from the cell walls of V. dahliae have provided further insight into the differential regulation of the gene subfamilies. Treatment of G. arboreum stems with these elicitors specifically activated the transcription of the cad1-A gene, while cad1-C transcripts were present at significant levels both before and after elicitation. nih.govsippe.ac.cnresearchgate.net This indicates that the cad1-A subfamily may be particularly important for the induced defense response against certain fungal pathogens.
Further evidence for the specialized roles of individual gene family members comes from genetic modification studies. In one experiment, antisense suppression of a specific cad1-C subfamily member, cdn1-C4, completely blocked the induction of CDNS mRNA in response to bacterial blight infection. nih.govnih.gov Intriguingly, this suppression did not affect the induction of CDNS expression in stems infected with V. dahliae, suggesting that different genes within the family are responsible for responding to different biotic threats. nih.govnih.gov The induction is not limited to pathogens; beneficial root-colonizing rhizobacteria have also been shown to activate CAD genes, inducing systemic resistance in cotton against insect herbivores like the beet armyworm (Spodoptera exigua). nih.gov
Table 2: Induction of δ-Cadinene Synthase (CDNS) Expression by Biotic Factors
| Stressor / Elicitor | Host Plant | Observed Effect on CDNS Gene Expression | Reference |
| Xanthomonas campestris (Bacterial Blight) | Gossypium hirsutum | Induction of CDNS mRNA and protein. This response is blocked by antisense suppression of cdn1-C4. | nih.govnih.gov |
| Verticillium dahliae (Fungal Wilt) | Gossypium hirsutum | Induction of CDNS expression. This response is NOT blocked by antisense suppression of cdn1-C4. | nih.govnih.gov |
| V. dahliae Elicitor | Gossypium arboreum | Strong activation of cad1-A transcription; cad1-C transcripts are constitutively present. | nih.govsippe.ac.cnresearchgate.net |
| Plant Growth-Promoting Rhizobacteria (PGPR) | Gossypium hirsutum | Activation of CAD genes, leading to induced systemic resistance against Spodoptera exigua. | nih.gov |
δ-Cadinene Synthase Gene Family Expression and Regulation (e.g., in Gossypium hirsutum)
Metabolic Engineering Strategies for Enhanced this compound Production
The central role of (+)-δ-cadinene as a precursor to important defense compounds like gossypol has made its biosynthetic pathway a key target for metabolic engineering. nih.gov The goals of this research are varied, ranging from increasing pest resistance in plants to developing microbial systems for the large-scale production of specific sesquiterpenoids.
One approach involves the direct genetic modification of the plant itself. As previously mentioned, an antisense suppression strategy targeting the cdn1-C4 gene in cotton was developed. nih.govnih.gov While this successfully prevented the gene's induction during bacterial infection, it did not lead to a significant reduction of gossypol in the seeds. nih.gov This outcome highlights a major challenge in engineering plants with large gene families: functional redundancy, where other members of the gene family can compensate for the suppression of a single gene. frontiersin.org
A more targeted strategy is protein engineering, which focuses on altering the catalytic function of the δ-cadinene synthase enzyme itself. Through site-directed mutagenesis, researchers have successfully modified amino acid residues within the enzyme's active site. nih.govresearchgate.net For example, specific mutations in the (+)-δ-cadinene synthase from Gossypium arboreum resulted in an enzyme that produced germacrene D-4-ol, a different sesquiterpenoid alcohol, instead of or in addition to δ-cadinene. researchgate.net This demonstrates the potential to create novel biocatalysts and diversify the range of compounds produced.
For scalable production, metabolic engineers have turned to microbial hosts. Heterologous expression involves transferring the gene for (+)-δ-cadinene synthase into fast-growing microorganisms like the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. This strategy decouples the production of the compound from the complex regulatory networks of the plant. In one successful application, the co-expression of a farnesyl diphosphate synthase (FPS) and a δ-cadinene synthase (DCS) in an engineered yeast strain resulted in the production of 120 mg/L of (+)-δ-cadinene.
Table 3: Summary of Metabolic Engineering Strategies for this compound
| Strategy | Approach | Host Organism | Outcome | Reference |
| In-Planta Gene Suppression | Antisense suppression of the cdn1-C4 gene. | Gossypium hirsutum | Blocked pathogen-specific induction but did not reduce overall gossypol in seeds due to gene family redundancy. | nih.govnih.govfrontiersin.org |
| Protein Engineering | Site-directed mutagenesis of the (+)-δ-cadinene synthase active site. | Gossypium arboreum (gene source) | Created mutant enzymes that produce altered products, such as germacrene D-4-ol. | nih.govresearchgate.net |
| Heterologous Expression | Co-expression of farnesyl diphosphate synthase (FPS) and δ-cadinene synthase (DCS) genes. | Saccharomyces cerevisiae (Yeast) | Achieved production of (+)-δ-cadinene at a concentration of 120 mg/L. |
Advanced Methodologies for the Isolation and Structural Characterization of ± δ Cadinene from Natural Sources
Chromatographic Separation Techniques for Enantiomeric Resolution of (±)-δ-Cadinene
Chromatography is a cornerstone for the separation of volatile and non-volatile compounds from essential oils. uni-hamburg.de For chiral molecules like δ-cadinene, specialized stationary phases are required to resolve the racemic mixture into its individual enantiomers.
Chiral Gas Chromatography (GC) is a powerful and widely used technique for separating the enantiomers of volatile compounds like δ-cadinene, allowing for the determination of their natural distribution and enantiomeric excess in various plant species. researchgate.netresearchgate.net This method utilizes a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times and thus, separation. gcms.cz
The most common CSPs for this purpose are derivatized β- and γ-cyclodextrins coated onto fused silica (B1680970) capillary columns. gcms.czscielo.br For instance, a permethylated β-cyclodextrin column has been successfully used to perform GC-Olfactometry-Mass Spectrometry (GC-O-MS) analysis, which not only separates the enantiomers but also allows for their individual odor characterization. scielo.br In a study on Copaifera multijuga oil, chiral GC-O-MS analysis revealed that only the (+)-δ-cadinene enantiomer was present, exhibiting a sweet, green, and refreshing aroma. scielo.br
The operational parameters of the GC system, such as the oven temperature program, are critical for achieving optimal separation. A typical temperature program might start at a lower temperature (e.g., 50-60°C), hold for a minute, and then ramp up at a controlled rate (e.g., 1-3°C/min) to a final temperature of over 200°C. scielo.brtandfonline.com The choice of carrier gas, commonly hydrogen or helium, and its flow rate also impacts the resolution. gcms.cz
Stereochemical analyses using chiral-capillary GC have confirmed the identity of δ-cadinene enantiomers in various natural sources. For example, in cotton, the enzymatically produced sesquiterpene was verified as the (+)-enantiomer. nih.gov Similarly, studies on essential oils from Ageratina dendroides and Myrcianthes myrsinoides have successfully employed enantioselective GC-MS to identify and quantify δ-cadinene among other chiral sesquiterpenoids. researchgate.netmdpi.com
Table 1: Examples of Chiral GC Methodologies for δ-Cadinene Analysis
| Column Type | Temperature Program | Application | Findings for δ-Cadinene | Reference |
| J&W Cyclodex B (permethylated β-cyclodextrin) | 50°C (1 min), ↑10°C/min to 100°C, ↑1°C/min to 160°C, ↑30°C/min to 210°C (20 min) | Analysis of Copaiba Oil (Copaifera multijuga) | Only (+)-δ-cadinene was detected. | scielo.br |
| Diethyl tertbutylsilyl-β-cyclodextrin | 60°C (2 min), ↑2°C/min to 220°C (2 min) | Analysis of Lepechinia betonicifolia Essential Oil | Enantiomeric distribution of sesquiterpenes was evaluated. | tandfonline.com |
| Chiral Capillary GC (unspecified) | GC program 2: 37.9 min for (-) enantiomer, 38.66 min for (+) enantiomer | Verification of recombinant enzyme product from cotton | Confirmed product as (+)-δ-cadinene. | nih.gov |
High-Performance Liquid Chromatography (HPLC) offers a complementary approach for the separation and purification of sesquiterpenes. tandfonline.com While GC is ideal for volatile compounds, HPLC is well-suited for less volatile or thermally unstable molecules and is a powerful tool for preparative-scale separations. chromatographyonline.comcsfarmacie.cz The direct separation of enantiomers via HPLC relies on the use of chiral stationary phases (CSPs), similar to chiral GC. chromatographyonline.comchiralpedia.com
For sesquiterpenes, reversed-phase HPLC is a common purification step. tandfonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and can operate in various mobile phase modes, including normal-phase, reversed-phase, and polar-organic modes. mdpi.com The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. chiralpedia.com For an effective separation, there must be at least three points of interaction between the analyte and the CSP, with at least one interaction being stereochemically dependent. chromatographyonline.com
Method development in chiral HPLC involves screening different combinations of CSPs and mobile phases to achieve selectivity. mdpi.com Once selectivity is found, the resolution can be optimized by adjusting mobile phase composition, temperature, and flow rate. For instance, in normal-phase mode, mixtures of alkanes (like n-hexane) and alcohols (like ethanol (B145695) or isopropanol) are common mobile phases. chromatographyonline.com In reversed-phase mode, aqueous buffers mixed with acetonitrile (B52724) or methanol (B129727) are typically used. chromatographyonline.comcsfarmacie.cz The purification of volatile sesquiterpenes produced by recombinant E. coli has been successfully achieved using a combination of silica gel column chromatography and, where necessary, reversed-phase preparative HPLC. tandfonline.com
Chiral Gas Chromatography (GC) Applications for Enantiomer Distribution
Spectroscopic and Spectrometric Approaches in Enantiomeric and Structural Elucidation of this compound
Once isolated, spectroscopic and spectrometric techniques are employed to determine the definitive structure and stereochemistry of the δ-cadinene enantiomers. uni-hamburg.de
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules, including the determination of relative stereochemistry. numberanalytics.comoup.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required. tandfonline.com
For δ-cadinene, 1D ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum of δ-cadinene displays characteristic signals, including an olefinic proton around δ 5.43 ppm and methyl signals for the isopropyl group and allylic methyl groups. nih.gov The ¹³C NMR spectrum reveals the presence of two double bonds and therefore two rings in the bicyclic structure. nih.gov
2D NMR experiments are crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular framework. nih.gov
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). tandfonline.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is critical for assigning relative stereochemistry, such as the cis or trans fusion of the rings and the orientation of substituents. tandfonline.com
In several studies, the complete structure of δ-cadinene was confirmed by comparing the acquired 1D and 2D NMR data with previously published spectra for authenticated standards of (+)-δ-cadinene or (−)-δ-cadinene. nih.govnih.gov This comparative analysis is a standard procedure for verifying the identity and stereochemistry of a purified natural product. nih.gov
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is fundamental for the identification of δ-cadinene and its isomers in complex mixtures. uni-hamburg.deuottawa.ca MS provides the molecular weight of the compound and a characteristic fragmentation pattern, which acts as a molecular fingerprint. uottawa.ca
The electron ionization (EI) mass spectrum of δ-cadinene (C₁₅H₂₄) shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 204. nih.govmdpi.com The fragmentation pattern is key to its identification. A detailed GC-MS analysis of (+)-δ-cadinene reported a base peak at m/z 161, with other significant characteristic ions observed at m/z 204, 189, 134, 119, and 105. nih.gov The ion at m/z 189 corresponds to the loss of a methyl group (15 Da) from the molecular ion. sciforum.net Abundant fragments at m/z 161 are also consistently detected. mdpi.com
High-resolution mass spectrometry can help differentiate isomers. albany.edu Although isomers like δ-cadinene and α-humulene have the same molecular weight (204.35 g/mol ), their fragmentation patterns can differ in the relative abundances of certain fragment ions, allowing for their discrimination. uottawa.camdpi.com For instance, while both may show a parent ion at m/z 204 and a fragment at m/z 161, the relative intensities of these and other fragments can distinguish them, though creating a comprehensive spectral library is necessary for reliable identification. mdpi.com
Table 2: Characteristic EI-MS Fragmentation Ions for δ-Cadinene
| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Putative Fragment Loss | Reference |
| 204 | 68 | [M]⁺ (Molecular Ion) | nih.gov |
| 189 | 23 | [M - CH₃]⁺ | nih.gov |
| 161 | 100 | [M - C₃H₇]⁺ | nih.gov |
| 134 | 52 | - | nih.gov |
| 119 | 54 | - | nih.gov |
| 105 | 48 | - | nih.gov |
Vibrational and electronic spectroscopy, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide complementary data for structural confirmation by identifying functional groups and electronic transitions within the molecule. scribd.commrclab.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, making it excellent for identifying functional groups. mrclab.com The IR spectrum of δ-cadinene is expected to show characteristic absorption bands corresponding to its hydrocarbon structure. These include:
C-H stretching: Bands for sp³ hybridized C-H (in methyl and methylene (B1212753) groups) typically appear just below 3000 cm⁻¹, while sp² C-H stretching (alkene) appears just above 3000 cm⁻¹. researchgate.net
C=C stretching: A weak to medium band around 1640-1680 cm⁻¹ confirms the presence of the carbon-carbon double bonds.
C-H bending: Deformational vibrations for methyl and methylene groups appear in the 1470-1365 cm⁻¹ region. researchgate.net
Out-of-plane bending: Bands in the 1000-650 cm⁻¹ region can sometimes give information about the substitution pattern of the alkene. researchgate.net
Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for molecules with conjugated π-systems. libretexts.org While δ-cadinene does not have a conjugated system, its isolated double bonds result in π → π* electronic transitions. These transitions for non-conjugated alkenes typically occur at wavelengths below 200 nm, which is outside the range of standard laboratory UV-Vis spectrophotometers (220-800 nm). libretexts.org Therefore, UV-Vis spectroscopy is of limited utility for the direct structural characterization of δ-cadinene itself but can be used to confirm the absence of conjugated chromophores. scribd.com
Stereochemical Aspects and Isomerism of δ Cadinene Derivatives
Enantiomeric Purity and Racemic Mixture Characterization of (±)-δ-Cadinene
This compound is a bicyclic sesquiterpene that is defined as a racemic mixture, meaning it consists of equal proportions of its two enantiomers: (+)-δ-Cadinene and (-)-δ-Cadinene. A racemic mixture, or racemate, is optically inactive because the equal and opposite specific rotations of the two enantiomers cancel each other out. libretexts.org Consequently, polarimetry alone cannot distinguish a racemic mixture from an achiral substance. Chirality is an intrinsic property of the individual molecules, and while a racemate is composed of chiral molecules, the bulk sample does not exhibit net optical activity.
The characterization and differentiation of the enantiomers in this compound can be achieved using techniques such as chiral gas chromatography-mass spectrometry (GC-MS). Such analyses have revealed distinct olfactory profiles for the individual enantiomers. For instance, the aroma of (+)-δ-Cadinene is described as "peculiar," while (-)-δ-Cadinene has an aroma similar to α-copaene derivatives.
In nature, δ-cadinene is often produced with high enantiomeric purity. The biosynthesis of (+)-δ-cadinene in plants like cotton (Gossypium arboreum) is catalyzed by the enzyme (+)-δ-cadinene synthase. wikipedia.orgnih.gov This enzymatic process exhibits remarkable stereochemical control, cyclizing farnesyl diphosphate (B83284) to yield (+)-δ-cadinene with a fidelity that exceeds 98%. acs.org This high enantiomeric excess in biological systems contrasts sharply with the 50:50 composition of the synthetic racemic mixture. libretexts.org While the (+)-enantiomer is more commonly found in nature, the enantiomeric ratio can vary; for example, a study on γ-cadinene, a related isomer, found it to exist almost as a racemic mixture in a particular essential oil, which has significant biological implications. researchgate.net
Table 1: Comparison of Racemic vs. Enantiomerically Pure δ-Cadinene
| Property | This compound (Racemic Mixture) | (+)-δ-Cadinene | (-)-δ-Cadinene |
| Composition | Equal parts (+)- and (-)-enantiomers. | Enantiomerically pure or in high excess. | Typically found in lower concentrations in nature. |
| Optical Activity | Optically inactive (specific rotation of 0°). libretexts.org | Dextrorotatory (+). libretexts.org | Levorotatory (-). masterorganicchemistry.com |
| Natural Occurrence | Formed when chirality is introduced to achiral substances in an achiral environment. | Common natural product synthesized by δ-cadinene synthase. | Less common in nature. |
| Olfactory Profile | A blend of the two enantiomers. | Described as a "peculiar aroma". | Similarities to α-copaene derivatives. |
Relationship to Other Cadinane (B1243036) Sesquiterpenes: Structural Interconversions (e.g., Cadalene (B196121), Cadinol, Germacrene D)
δ-Cadinene belongs to the cadinane class of sesquiterpenes and is structurally related to numerous other isomers and derivatives through biosynthetic pathways and chemical rearrangements. mdpi.commdpi.com Its interconversion with other sesquiterpenes, particularly Germacrene D, is well-documented.
Acid-catalyzed cyclization of Germacrene D is a common chemical process that predominantly yields δ-cadinene. mdpi.comoup.com Depending on the reaction conditions, a mixture of cadinane and muurolane sesquiterpenes is formed, with δ-cadinene often being the most abundant product. mdpi.com This transformation proceeds through a series of carbocation intermediates. The germacrenyl carbocation can lead to the cadinenyl carbocation, which then loses a proton to form various cadinene isomers. mdpi.com Computational studies show that δ-cadinene is the lowest energy product among the directly formed cadinenes (α-, δ-, and γ-cadinene), which aligns with its frequent abundance in these reactions. mdpi.com
Table 2: Product Distribution from Acid-Catalyzed Cyclization of Germacrene D
| Compound | Average Percentage (%) |
| δ-Cadinene | 42% |
| γ-Cadinene | 19% |
| γ-Muurolene | 17% |
| α-Muurolene | 11% |
| α-Cadinene | 8% |
| Cadina-1,4-diene | 3% |
| Data derived from studies on acid-catalyzed cyclizations of Germacrene D. mdpi.com |
The biosynthesis of cadinane sesquiterpenes in plants provides another pathway for these interrelationships. The enzyme (+)-δ-cadinene synthase catalyzes the cyclization of the linear precursor, farnesyl diphosphate (FPP), to form (+)-δ-cadinene. nih.gov The proposed mechanism involves the formation of a cadinyl cation intermediate, which is also a precursor to other cadinane-type sesquiterpenes. nih.govnih.gov These sesquiterpenes, including δ-cadinene, are the foundational structures for a wide array of derivatives, such as the phytoalexin gossypol (B191359) in cotton. nih.gov
The structural relationship extends to oxygenated and aromatized derivatives. Cadinols are alcohol derivatives of the cadinane skeleton. researchgate.net For example, T-cadinol and α-cadinol are known cadinane sesquiterpenoids. Cadalene is an aromatic sesquiterpene that represents the fully dehydrogenated form of the cadinane skeleton. nih.gov In biosynthetic pathways, compounds like 2,7-dihydroxycadalene serve as precursors to other cadalene derivatives. nih.gov
Furthermore, various cadinene isomers can interconvert under acidic conditions. For example, α-cadinene has been shown to rearrange to form β-cadinene, which can subsequently isomerize to ω-cadinene. mdpi.com There is also evidence that ω-cadinene can be formed from δ-cadinene, highlighting the complex web of isomerization reactions that connect the members of the cadinane family. mdpi.com
Mechanistic Investigations of ± δ Cadinene Bioactivity Excluding Clinical Applications
Anti-Phytopathogenic Mechanisms of (±)-δ-Cadinene Action
This compound plays a significant role in plant defense against pathogenic microorganisms, both indirectly as a metabolic precursor and directly through antimicrobial action. In cotton (Gossypium spp.), (+)-δ-cadinene is a key intermediate in the biosynthesis of gossypol (B191359) and related sesquiterpenoid phytoalexins. chemicalbook.compnas.orgnih.gov These compounds are produced by the plant in response to pathogen attack and function as defense agents. The enzyme (+)-δ-cadinene synthase catalyzes the cyclization of farnesyl diphosphate (B83284) to form (+)-δ-cadinene, the first committed step in this protective pathway. nih.gov
The antifungal activity of cadinene sesquiterpenes has been observed against various plant pathogenic fungi. caymanchem.comcardiff.ac.uk While direct studies on pure this compound are limited, research on related cadinene derivatives and essential oils rich in δ-cadinene points towards mechanisms involving the disruption of fungal cell integrity. Phytoalexins derived from δ-cadinene can exhibit toxicity to a broad spectrum of fungi. The proposed mechanism involves interfering with the fungal cell membrane, potentially acting as uncoupling agents of electron transport, which leads to a cessation of respiration and can induce a form of programmed cell death in the fungus. In vitro tests using the poison food technique have demonstrated the inhibitory effects of cadinene compounds on the mycelial growth of phytopathogenic fungi like Sclerotium rolfsii and Rhizoctonia solani. caymanchem.comcardiff.ac.uk
This compound and essential oils containing it exhibit significant antibacterial properties through multiple mechanisms. A primary mode of action is the disruption of the bacterial cell membrane's structural integrity. researchgate.net This hydrophobic compound can intercalate into the lipid bilayer of the bacterial membrane, increasing its permeability. targetmol.com This disruption leads to the leakage of vital intracellular components, such as nucleic acids and proteins, and a loss of membrane potential, ultimately resulting in bacterial cell death. smolecule.com
Studies on essential oils containing δ-cadinene have demonstrated this membrane-disrupting effect, showing an increase in extracellular nucleic acids and proteins after treatment. smolecule.com Furthermore, this disruption can inhibit the activity of membrane-bound enzymes like ATPases. smolecule.com Another key mechanism is the modulation of bacterial virulence factors. Essential oils with δ-cadinene have been shown to interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors and biofilm formation. mdpi.comnih.gov By disrupting QS signals, δ-cadinene can reduce the pathogenicity of bacteria without necessarily killing them. nih.gov Isolated δ-cadinene has shown direct activity against bacteria such as Streptococcus pneumoniae. glpbio.comcaymanchem.com
Table 1: Observed Anti-Phytopathogenic Effects of δ-Cadinene and Related Compounds
| Organism Type | Target Organism/System | Observed Effect | Proposed Mechanism | Citation |
|---|---|---|---|---|
| Fungus | Sclerotium rolfsii, Rhizoctonia solani | Mycelial growth inhibition | Disruption of cell membrane, potential respiratory inhibition | caymanchem.comcardiff.ac.uk |
| Fungus | General Phytopathogens | Phytoalexin-mediated defense | Precursor to gossypol and other antifungal phytoalexins | chemicalbook.comnih.gov |
| Bacteria | Listeria monocytogenes | Damage to cell membrane integrity | Disruption of lipid bilayer | caymanchem.com |
| Bacteria | Salmonella typhimurium | Disrupted cell integrity, leakage of nucleic acids, inhibition of ATPase | Membrane disruption, loss of intracellular components | smolecule.com |
| Bacteria | Streptococcus pneumoniae | Growth inhibition (MIC = 31.25 µg/ml) | Disruption of cell membrane | glpbio.comcaymanchem.com |
| Bacteria | Pseudomonas aeruginosa | Reduction in pyocyanin (B1662382) biosynthesis and swarming motility | Quorum sensing (QS) signal inhibition | nih.gov |
Fungal Growth Inhibition Pathways
Insecticidal and Repellent Activity Mechanisms
This compound is a component of many plant essential oils that exhibit insecticidal and repellent properties against a wide range of pests. nih.gov It plays a role in the plant's natural defense against herbivorous insects. nih.gov
The insecticidal activity of essential oils containing δ-cadinene is often attributed to a neurotoxic mode of action. caymanchem.com These lipophilic compounds can readily penetrate the insect cuticle and interfere with the nervous system. caymanchem.com One proposed mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. chemicalbook.comresearchgate.net Inhibition of AChE leads to an accumulation of acetylcholine, causing hyperexcitation of the nervous system, paralysis, and eventual death of the insect. researchgate.net Another potential target is the octopamine (B1677172) receptor system, which is crucial for neurotransmission in insects. caymanchem.com Antagonism of these receptors can disrupt normal neurological function. δ-Cadinene has shown larvicidal activity against mosquito species such as Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus, as well as toxicity towards stored product pests.
Table 2: Insecticidal Activity of δ-Cadinene
| Target Pest | Activity Type | Metric (LC₅₀) | Citation |
|---|---|---|---|
| Anopheles stephensi (Malaria mosquito) | Larvicidal | 8.23 µg/mL | |
| Aedes aegypti (Dengue mosquito) | Larvicidal | 9.03 µg/mL | caymanchem.com |
| Culex quinquefasciatus (Filariasis mosquito) | Larvicidal | 9.86 µg/mL | caymanchem.com |
As a volatile organic compound, δ-cadinene can be detected by insects through their olfactory systems, playing a role in host-plant location and repellency. smolecule.com Insect olfactory receptor neurons (ORNs), located in sensilla on the antennae, are responsible for detecting these chemical cues. cardiff.ac.uk While specific olfactory receptors for this compound have not been definitively characterized, studies have shown that insect antennae do respond to it. For example, gas chromatography linked to electroantennogram recordings has demonstrated that the antennae of the strawberry blossom weevil (Anthonomus rubi) detect δ-cadinene as part of the host plant's volatile blend. smolecule.com This detection can influence insect behavior, either attracting them to a food source or repelling them. The interaction of δ-cadinene with specific odorant receptors (ORs) on the neuron's dendritic membrane would trigger a signal transduction cascade, leading to a behavioral response. cardiff.ac.uk
Neurological and Behavioral Responses in Target Pests
In Vitro Cellular Pathway Modulation (Non-Human Specific)
In vitro studies have revealed that δ-cadinene can modulate fundamental cellular pathways that are conserved across many eukaryotic organisms. While much of this research has utilized human cell lines, the identified mechanisms, such as apoptosis and cell cycle regulation, are universal cellular processes.
Research has shown that δ-cadinene can induce apoptosis, or programmed cell death. targetmol.com This process is characterized by distinct morphological changes, including cell shrinkage and chromatin condensation. targetmol.com Mechanistically, δ-cadinene has been found to trigger the caspase cascade, a family of proteases that execute the apoptotic program. targetmol.com The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-8) leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which ultimately dismantles the cell in a controlled manner. targetmol.com
Furthermore, δ-cadinene can influence the cell cycle, the series of events that lead to cell division and duplication. It has been shown to cause cell cycle arrest, particularly in the sub-G1 phase, which is indicative of apoptotic cells. targetmol.com This arrest prevents the cell from progressing through the cycle and proliferating. These findings suggest that δ-cadinene can interact with the core machinery that governs cell life and death.
Enzyme Inhibition Studies
This compound has been investigated for its potential to inhibit several key enzymes involved in metabolic and neurological processes. These studies, often conducted on essential oils rich in δ-cadinene, provide insights into its inhibitory capabilities.
α-Amylase and α-Glucosidase: These enzymes are crucial for carbohydrate digestion, and their inhibition is a therapeutic strategy for managing hyperglycemia. Essential oils containing δ-cadinene have demonstrated inhibitory effects on both α-amylase and α-glucosidase. nih.govmdpi.comnih.govcabidigitallibrary.org For instance, an essential oil from Neolitsea coccinea stems, with δ-cadinene as a principal component (21.2%), showed significant α-glucosidase inhibitory activity with an IC₅₀ value of 32.2 ± 0.8 μg/mL. nih.gov Similarly, essential oils from Syzygium cumini and Citrus aurantium peels, which also contain δ-cadinene, exhibited inhibitory properties against both enzymes. mdpi.comresearchpromo.com Molecular docking studies have suggested that δ-cadinene can bind to the active sites of α-amylase and α-glucosidase, indicating its potential as a competitive inhibitor. researchgate.netdntb.gov.ua
Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key approach in managing neurodegenerative diseases. Research on essential oils from Lindera glauca fruit and Knema hookeriana, both containing δ-cadinene, has shown notable cholinesterase inhibitory activities. cabidigitallibrary.orgnih.gov The essential oil of L. glauca, with 6.20% δ-cadinene, had IC₅₀ values of 46.48 µg/mL for AChE and 34.85 µg/mL for BChE. cabidigitallibrary.org Molecular docking studies further support these findings, showing that δ-cadinene can form stable interactions with the active sites of both AChE and BChE. dntb.gov.uanih.gov
Tyrosinase: This enzyme is involved in melanin (B1238610) biosynthesis, and its inhibition is of interest in cosmetics and for treating hyperpigmentation disorders. Essential oils from Knema furfuracea and Salvia tomentosa, containing δ-cadinene, have shown moderate to significant tyrosinase inhibitory activity. researchgate.netresearchgate.netinnovhub-ssi.it The essential oil of K. furfuracea, with 17.2% δ-cadinene, displayed an IC₅₀ value of 80.3 µg/mL against tyrosinase. researchgate.netinnovhub-ssi.it However, molecular docking studies have indicated a lower binding affinity of δ-cadinene for tyrosinase compared to other enzymes. researchgate.net
Interactive Data Table: Enzyme Inhibition by this compound-Containing Essential Oils
| Plant Source | δ-Cadinene Content (%) | Target Enzyme | IC₅₀ (µg/mL) |
| Neolitsea coccinea (Stem) | 21.2 | α-Glucosidase | 32.2 ± 0.8 |
| Lindera glauca (Fruit) | 6.20 | Acetylcholinesterase | 46.48 |
| Lindera glauca (Fruit) | 6.20 | Butyrylcholinesterase | 34.85 |
| Knema hookeriana | 9.2 | Acetylcholinesterase | 70.5 |
| Knema furfuracea | 17.2 | Tyrosinase | 80.3 |
Cellular Apoptosis and Cell Cycle Modulation
Investigations into the anticancer properties of this compound have revealed its ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. medchemexpress.comtargetmol.com A key study on human ovarian cancer (OVCAR-3) cells demonstrated that δ-cadinene induced a dose- and time-dependent inhibition of cell growth. researchgate.netnih.gov
Morphological changes characteristic of apoptosis, such as cell shrinkage, chromatin condensation, and nuclear membrane rupture, were observed in OVCAR-3 cells treated with δ-cadinene. researchgate.netnih.gov Flow cytometry analysis confirmed that δ-cadinene induced both early and late-stage apoptosis in a concentration-dependent manner. medchemexpress.com Furthermore, treatment with δ-cadinene led to cell cycle arrest in the sub-G1 phase, indicating its impact on cell proliferation. medchemexpress.comresearchgate.netnih.gov
Mechanistically, δ-cadinene was found to activate the caspase cascade, a crucial pathway in apoptosis. researchgate.netnih.gov Western blotting revealed the activation of caspases, and at a concentration of 50 µM, cleavage of PARP (poly (ADP-ribose) polymerase), a hallmark of apoptosis, was observed. researchgate.netnih.gov The study also showed a significant increase in the expression of caspase-9 and a decrease in pro-caspase-8 at higher concentrations, suggesting the involvement of both intrinsic and extrinsic apoptotic pathways. researchgate.netnih.gov In silico studies have also suggested that δ-cadinene has a strong binding affinity for the anti-apoptotic protein BCL-2, further supporting its pro-apoptotic potential. innpharmacotherapy.com
Interactive Data Table: Effects of this compound on OVCAR-3 Cancer Cells
| Concentration (µM) | Effect | Pathway Implicated |
| 10, 50, 100 | Dose-dependent growth inhibition | - |
| 10, 50, 100 | Induction of early and late apoptosis | Caspase cascade |
| 10, 50, 100 | Cell cycle arrest in sub-G1 phase | - |
| 50, 100 | Cleavage of PARP | Caspase-dependent apoptosis |
| 50, 100 | Increased caspase-9 expression | Intrinsic apoptotic pathway |
| 50, 100 | Decreased pro-caspase-8 expression | Extrinsic apoptotic pathway |
Anti-inflammatory Pathways (non-human specific cellular models)
This compound has demonstrated anti-inflammatory properties in non-human specific cellular models, primarily through the modulation of key inflammatory signaling pathways. nih.gov Studies using murine macrophage cell lines, such as RAW 264.7, have been instrumental in elucidating these mechanisms.
Essential oils rich in δ-cadinene have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govnih.gov The anti-inflammatory effects of δ-cadinene are linked to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comajol.info
The NF-κB pathway is a critical regulator of inflammatory gene expression. innpharmacotherapy.com In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, it translocates to the nucleus to induce the transcription of pro-inflammatory genes. mdpi.com δ-Cadinene has been suggested to inhibit this translocation. ajol.info
Similarly, the MAPK pathway, which includes kinases like p38, ERK1/2, and JNK, plays a vital role in the inflammatory response. mdpi.com Pharmacophore mapping studies have predicted that (+)-δ-cadinene may have potential protein targets within the MAPK pathway, specifically MAP kinase 1 and MAP kinase-activated protein kinase 2. mdpi.com Research on essential oils from Zingiber striolatum has shown that they can suppress the phosphorylation of p38, ERK1/2, and JNK in LPS-stimulated RAW 264.7 cells, with δ-cadinene being one of the components. mdpi.com
Interactive Data Table: Anti-inflammatory Mechanisms of this compound in Cellular Models
| Cellular Model | Stimulant | Observed Effect | Implicated Pathway |
| RAW 264.7 macrophages | LPS | Inhibition of Nitric Oxide (NO) production | NF-κB, MAPK |
| RAW 264.7 macrophages | LPS | Suppression of p38, ERK1/2, JNK phosphorylation | MAPK |
| Human neutrophils | Agonist | Suppression of calcium mobilization and chemotaxis | MAPK (predicted) |
Ecological and Chemo Ecological Significance of ± δ Cadinene
Role in Plant Defense Mechanisms Against Herbivory and Pathogens
(±)-δ-Cadinene is a key sesquiterpene involved in the chemical defense systems of various plants, particularly in response to attacks from herbivores and pathogens. researchgate.netmdpi.com In cotton (Gossypium hirsutum), (+)-δ-cadinene is a precursor in the biosynthesis of gossypol (B191359) and related sesquiterpene aldehydes, which function as phytoalexins. researchgate.netnih.gov These compounds are stored in pigment glands and provide both constitutive (always present) and inducible (produced in response to a threat) defense against a range of pests and diseases. mdpi.complantarchives.orgnih.gov
The enzyme (+)-δ-cadinene synthase plays a critical role by catalyzing the first committed step in the production of these defensive compounds. researchgate.netnih.gov Studies have shown that the expression of the (+)-δ-cadinene synthase gene and the subsequent accumulation of phytoalexins like gossypol are induced upon infection by pathogens such as the fungus Verticillium dahliae and the bacterium that causes bacterial blight. researchgate.netnih.gov Similarly, herbivory can trigger the synthesis of δ-cadinene and its derivatives, which act as a protective measure. pnas.org For instance, research has demonstrated that rhizobacteria can activate (+)-δ-cadinene synthase genes in cotton, leading to induced systemic resistance against the beet armyworm (Spodoptera exigua). nih.govnih.gov
Interestingly, while gossypol itself is a crucial defense molecule, one of its biosynthetic intermediates, 8-hydroxy-7-keto-δ-cadinene, has been found to impair plant disease resistance when it accumulates. nih.gov This highlights the complexity of these defense pathways and the importance of efficient metabolic conversion to the final active compounds. nih.gov The defensive role of δ-cadinene is not limited to cotton; it is also implicated in the defense mechanisms of other plants against various pathogens, including viruses like the Cucumber Mosaic Virus. mdpi.comresearchgate.net
Interspecific Chemical Communication
This compound plays a significant role in mediating interactions between different species, particularly between plants and insects. esf.org As a volatile organic compound, it is released by plants and acts as a chemical signal that can be detected by insects, influencing their behavior. esf.orgarccjournals.com
Semiochemicals are chemicals that convey signals between organisms and are broadly classified based on who benefits from the communication. entomologyjournals.comeg.netresearchgate.net this compound can function in several of these roles:
Allomones : These are chemicals that benefit the emitter but not the receiver. In the context of plant defense, δ-cadinene can act as an allomone by repelling or deterring herbivores, thus protecting the plant. entomologyjournals.comeolss.net
Kairomones : These benefit the receiver but not the emitter. For example, some herbivorous insects may use δ-cadinene as a cue to locate their host plants. entomologyjournals.comresearchgate.net
Synomones : These benefit both the emitter and the receiver. For instance, the emission of δ-cadinene by a plant under attack by an herbivore could attract predators or parasitoids of that herbivore, a form of indirect defense. entomologyjournals.comeolss.net
A fascinating example of its role as a semiochemical is seen in the interaction between certain orchids and bees. The orchid can produce (-)-δ-cadinene, which mimics the sex pheromone of female bees. eolss.net This chemical mimicry deceives male bees into attempting to mate with the flower, thereby facilitating pollination. eolss.net
The influence of this compound on insect behavior extends to disease vectors, where it can act as either an attractant or a repellent. For example, δ-cadinene is one of the compounds identified in the odors of certain crustaceans that create oviposition sites attractive to mosquitoes like Aedes albopictus. wur.nlannualreviews.org This suggests that δ-cadinene can act as a kairomone, guiding female mosquitoes to suitable locations to lay their eggs.
Conversely, essential oils containing δ-cadinene have been shown to have insect repellent and larvicidal properties against various mosquito species, including the vectors for malaria (Anopheles stephensi), dengue (Aedes aegypti), and filariasis (Culex quinquefasciatus). rjpharmacognosy.irnih.gov For instance, δ-cadinene extracted from the essential oil of Kadsura heteroclita was found to be highly effective against the larvae of these mosquitoes. nih.gov Furthermore, some human skin volatiles, which can include δ-cadinene, have been associated with lower attraction to mosquitoes, indicating a potential repellent effect. nih.gov
Semiochemical Roles (Pheromones, Kairomones, Allomones)
Occurrence and Distribution in Various Plant Taxa: Chemotaxonomic Implications
This compound is a widely distributed sesquiterpene found in a diverse range of plant families. Its presence and relative abundance, as part of a plant's essential oil profile, can be a useful marker in chemotaxonomy—the classification of organisms based on their chemical constituents. nih.gov
The compound has been identified in numerous plant species, including:
Asteraceae (Compositae) family : such as in Matricaria aurea and Inula species. dergipark.org.trnih.gov
Lamiaceae family : for example, in various Salvia species. academicjournals.org
Apiaceae family : found in species like Bunium crassifolium. researchgate.net
Malvaceae family : notably in cotton (Gossypium hirsutum).
Fabaceae family : in plants like Amorpha fruticosa. rjpharmacognosy.ir
Podocarpaceae family : in Podocarpus spicatus. capes.gov.br
Pinaceae family : in Cedrus atlantica. mdpi.com
Schisandraceae family : in Kadsura heteroclita.
The specific enantiomer of δ-cadinene can also have chemotaxonomic significance. For example, (-)-δ-cadinene has been isolated from Podocarpus spicatus. capes.gov.br The volatile profile, including the presence of δ-cadinene, can help to differentiate between closely related species and understand their evolutionary relationships. nih.govresearchgate.net For instance, within the genus Abies, δ-cadinene is one of the sesquiterpenes used to distinguish between different species. researchgate.net
Below is an interactive table summarizing the occurrence of this compound in various plant species.
| Family | Genus | Species | Common Name |
| Asteraceae | Matricaria | aurea | Golden Chamomile |
| Lamiaceae | Salvia | aethiopis | Mediterranean Sage |
| Apiaceae | Bunium | crassifolium | |
| Malvaceae | Gossypium | hirsutum | Upland Cotton |
| Fabaceae | Amorpha | fruticosa | Desert False Indigo |
| Pinaceae | Cedrus | atlantica | Atlas Cedar |
| Schisandraceae | Kadsura | heteroclita | |
| Rubiaceae | Luculia | pinceana | |
| Podocarpaceae | Podocarpus | spicatus | |
| Chorisia | Chorisia | speciosa | Silk Floss Tree |
| Diplosthephium | Diplosthephium | antioquense |
Volatile Organic Compound (VOC) Emissions and Atmospheric Chemistry Contributions
As a volatile organic compound (VOC), this compound is emitted by various plants into the atmosphere. mdpi.comwoodresearch.sknih.gov These emissions can be part of the plant's natural fragrance, as seen in the flowers of Luculia pinceana, where δ-cadinene is a significant component of its scent profile. mdpi.comnih.gov The emission of such VOCs is not static and can change depending on factors like the developmental stage of the flower. mdpi.comnih.gov
Chemical Synthesis and Derivatization Strategies for ± δ Cadinene and Analogs
Total Synthesis Approaches to the Cadinane (B1243036) Skeleton and (±)-δ-Cadinene
The construction of the characteristic cis-decalin core of the cadinane skeleton is a central theme in the total synthesis of this class of sesquiterpenes. A landmark achievement in this area is the total synthesis of racemic δ-cadinene, or this compound, by Nishimura and colleagues. oup.comjst.go.jptandfonline.com This approach successfully utilized the Robinson annulation reaction as the key strategic step to assemble the bicyclic system. oup.comtandfonline.com
The synthesis commenced with the preparation of two key fragments. tandfonline.com The first, 4-methyl-3-cyclohexen-1-one, was obtained via the Birch reduction of p-methylanisole. tandfonline.com The second fragment, an α,β-unsaturated ketone ((E)-6-methyl-4-hepten-3-one), was prepared through a Knoevenagel reaction involving isobutyraldehyde (B47883) and 3-oxopentanoic acid. tandfonline.com
The crucial Robinson annulation was performed using an enamine of the cyclohexenone derivative, which reacted with the α,β-unsaturated ketone in a Michael addition. oup.comtandfonline.com This was followed by an intramolecular aldol (B89426) condensation, which proceeded stereoselectively to yield δ-cadinenone, the ketone precursor to the target molecule. oup.comjst.go.jp The final step involved the deoxygenation of δ-cadinenone. This was accomplished through the formation of a thioketal, which was subsequently treated with Raney nickel for desulfurization, affording this compound. oup.comjst.go.jp
Other synthetic routes to the broader cadinane skeleton have also been explored. For instance, a Diels-Alder reaction followed by a Cope rearrangement has been demonstrated as an efficient method for accessing the cis-decalin ring system characteristic of cadinanes. tandfonline.com Additionally, strategies involving tricyclo[4.4.0.0]decane photoadducts have been reported as a convenient entry point to cadinane-type sesquiterpenes. rsc.org More recent approaches have focused on developing concise total syntheses of various oxidized cadinane sesquiterpenes from a common trans-decalin intermediate, prepared on a gram scale through an aldol-Henry reaction cascade. acs.org
Table 1: Key Reactions in the Total Synthesis of this compound
| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1 | Birch Reduction | p-Methylanisole | Li, Liquid NH₃, EtOH | 4-Methyl-3-cyclohexen-1-one | tandfonline.com |
| 2 | Robinson Annulation | Cyclohexenone enamine, (E)-6-methyl-4-hepten-3-one | 1) Benzene, 70-80°C; 2) Acetic acid, Sodium acetate | δ-Cadinenone | oup.comtandfonline.com |
| 3 | Thioketalization/Desulfurization | δ-Cadinenone | 1) Ethanedithiol, BF₃·OEt₂; 2) Raney Ni | This compound | oup.comjst.go.jp |
Semisynthetic Modifications and Analog Generation
Semisynthetic strategies leverage the core cadinane skeleton, often derived from natural sources, to generate novel analogs with potentially altered biological activities. These modifications typically involve functional group transformations on the parent molecule. For example, the oxidation of the related sesquiterpene α-cadinene using vanadyl acetylacetonate (B107027) as a catalyst can produce α-cadinol, demonstrating how functional groups can be introduced onto the cadinane framework.
A more advanced approach involves chemoenzymatic methods to create non-natural terpenoids. doi.org This strategy utilizes the promiscuity of certain enzymes, such as prenyl transferases, to couple chemically synthesized, non-natural precursor molecules. doi.orgresearchgate.net By providing terpene synthases with modified farnesyl diphosphate (B83284) (FDP) analogs, a range of unnatural sesquiterpenoids can be produced. researchgate.net For instance, analogs such as 14,15-dimethyl-FDP and 12-methyl-FDP have been successfully used with terpene synthases to generate novel semiochemicals. researchgate.net This modular approach offers a scalable route to new chemical entities that avoids complex, multi-step chemical syntheses. doi.orgresearchgate.net
Table 2: Examples of Semisynthetic and Chemoenzymatic Analog Generation
| Starting Material/Precursor | Method | Key Reagents/Enzymes | Product Type | Reference |
|---|---|---|---|---|
| α-Cadinene | Chemical Oxidation | VO(acac)₂, O₂, tert-Butanol | α-Cadinol | |
| Chemically synthesized prenol analogs | Chemoenzymatic Synthesis | Kinases, Prenyl transferases, Terpene synthases | Non-natural terpenoids (e.g., (S)-14,15-dimethylgermacrene D) | doi.orgresearchgate.net |
| Tricyclo[4.4.0.0]decane photoadduct | Chemical Synthesis | Not specified | Cadinane type sesquiterpenes | rsc.org |
Chemoenzymatic Synthesis of Enantiopure Cadinenes and Related Structures
The demand for enantiomerically pure compounds has driven the development of chemoenzymatic strategies, which harness the stereocontrol of enzymes to produce specific enantiomers. In the biosynthesis of cadinenes, the enzyme (+)-δ-cadinene synthase (DCS) from the cotton plant (Gossypium arboreum) plays a pivotal role. nih.govwikipedia.org This sesquiterpene cyclase catalyzes the conversion of the achiral precursor (2E,6E)-farnesyl diphosphate (FDP) into (+)-δ-cadinene with remarkable fidelity, exceeding 98%. nih.gov
The catalytic mechanism of DCS is initiated by the magnesium-dependent ionization of FDP. nih.govwikipedia.org This is followed by a complex cyclization cascade involving multiple carbocationic intermediates, ultimately leading to the formation of the bicyclic cadinane skeleton and deprotonation to yield the final product. nih.gov The high stereochemical control of this enzyme makes it a powerful tool for producing enantiopure (+)-δ-cadinene.
Furthermore, the principles of enzyme engineering have been applied to alter the product profile of terpene synthases like DCS. researchgate.net Through site-directed mutagenesis, specific amino acid residues in the enzyme's active site can be modified, leading to a functional switch. acs.org For example, mutations at the hinge points of the G-helix in DCS (N403P/L405H) resulted in a variant that produces germacradien-4-ol, demonstrating the potential to generate related, but structurally distinct, sesquiterpenoids through rational enzyme design. acs.org This approach of combining chemical synthesis of precursor analogs with engineered enzymes expands the chemical space of accessible terpenoids, offering a versatile platform for generating novel, enantiopure bioactive molecules. doi.orgresearchgate.net
Table 3: Chemoenzymatic Synthesis of Cadinenes and Analogs
| Enzyme/System | Precursor | Product(s) | Key Feature | Reference |
|---|---|---|---|---|
| (+)-δ-Cadinene synthase (DCS) | (2E,6E)-Farnesyl diphosphate (FDP) | (+)-δ-Cadinene (>98% fidelity) | High-fidelity, enantioselective cyclization | nih.gov |
| Mutant δ-Cadinene synthase (N403P/L405H) | (2E,6E)-Farnesyl diphosphate (FDP) | Germacradien-4-ol | Site-directed mutagenesis alters product profile from cyclization to hydroxylation | acs.org |
| (S)-Germacrene D synthase | 14,15-dimethyl-FDP (analog) | (S)-14,15-dimethylgermacrene D | Enzyme promiscuity allows conversion of non-natural substrate analogs | doi.orgresearchgate.net |
Analytical Applications and Environmental Monitoring of ± δ Cadinene
Detection and Quantification in Complex Biological and Environmental Matrices
The analysis of (±)-δ-Cadinene, a volatile sesquiterpene, requires sensitive and specific analytical methods due to its often low concentrations in complex sample matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is the most prevalent and effective technique for identifying and quantifying δ-Cadinene. nih.gov This method separates volatile compounds in a sample, which are then identified based on their unique mass spectra and retention times. nih.gov
For sample preparation, especially for volatile organic compounds (VOCs) in solid or liquid samples, headspace solid-phase microextraction (HS-SPME) is a widely used technique. redalyc.orgscielo.org.mx HS-SPME is a solvent-free, rapid, and sensitive method for extracting volatiles from the headspace above the sample, which can then be directly analyzed by GC-MS. mdpi.comscielo.org.pe This approach has been successfully applied to detect δ-Cadinene in various plant tissues and food products like wine. redalyc.orgmdpi.comscielo.org.pe In a study on red wines, an HS-SPME-GC-MS method reported an average limit of detection (LOD) of 0.05 µg L⁻¹ and a limit of quantification (LOQ) of 0.15 µg L⁻¹ for sesquiterpenes, including δ-Cadinene. mdpi.com
Other analytical configurations include the use of a flame ionization detector (GC-FID) for quantification and chiral GC-MS to distinguish between different stereoisomers of δ-Cadinene. nih.gov High-performance liquid chromatography (HPLC) has also been cited as a potential method for analysis.
In atmospheric studies, the analysis of sesquiterpenes like δ-Cadinene is complicated by their reactivity with atmospheric oxidants such as ozone. Sampling reactive sesquiterpenes onto solid adsorbents can lead to significant analyte losses. acs.org Research has shown that without mitigation, sampling losses for δ-Cadinene can be substantial in the presence of ozone. acs.org To counter this, techniques such as placing filters impregnated with sodium thiosulfate (B1220275) (Na₂S₂O₃) in the sampling line or titrating ozone with nitric oxide (NO) have been developed to prevent these sampling losses and ensure accurate quantification in air samples. acs.org
The following table summarizes various analytical methods used for the detection and quantification of δ-Cadinene in different matrices.
| Analytical Technique | Sample Matrix | Sample Preparation | Key Findings / Purpose |
| GC-MS | Cotton (Gossypium hirsutum) | Hexane extraction | Confirmed the enzymatic product of (+)-δ-cadinene synthase. The mass spectrum showed characteristic ions at m/z 204, 161 (base peak), 134, and 119. nih.gov |
| HS-SPME-GC-MS | Red Wines | HS-SPME | Identified and quantified δ-Cadinene in several wine varieties. The method showed an average LOD of 0.05 µg L⁻¹ and LOQ of 0.15 µg L⁻¹. mdpi.com |
| HS-SPME-GC-MS/FID | Tagetes filifolia | HS-SPME | Determined the composition of volatile organic compounds, identifying δ-Cadinene at 0.99% of the total. redalyc.org |
| GC-MS, GC-FID, Chiral GC-MS | Echinacea purpurea Essential Oil | Steam distillation | Identified δ-Cadinene as a major component (3.31 ± 0.61%) and determined its chiral properties. nih.gov |
| Thermodesorption-GC | Air (Atmospheric Standards) | Solid adsorbent collection | Investigated sampling losses due to ozone interference and tested mitigation techniques. acs.org |
| HS-SPME-GC-MS | Pimenta dioica Leaves | HS-SPME | Detected δ-Cadinene in young leaves from all tree types studied, indicating its role as a consistent volatile compound. scielo.org.mx |
Use as a Biomarker in Ecological and Geochemical Studies
This compound and its derivatives serve as important biomarkers, providing insights into biological processes in modern ecosystems and tracking the origin of organic matter in the geological past.
In ecology, δ-Cadinene is a key biomarker for plant defense mechanisms. It is a cadinane-type sesquiterpene, and its biosynthesis is often initiated in response to environmental stress. nih.gov In cotton (Gossypium hirsutum), (+)-δ-cadinene synthase is the enzyme that catalyzes the first step in the biosynthesis of gossypol (B191359) and related phytoalexins, which are antimicrobial compounds produced by the plant to defend against pathogens. nih.govnih.gov The upregulation of δ-Cadinene synthase gene expression following pathogen attack highlights its role as an inducible defense biomarker. nih.gov Furthermore, δ-Cadinene is a significant component of the essential oils of numerous plants, including Cedar (Cedrus atlantica) and Kadsura heteroclita, where it contributes to the plant's defense against insects by exhibiting larvicidal properties against disease vectors. mdpi.comnih.gov
In geochemistry, while δ-Cadinene itself is a relatively unstable bicyclic sesquiterpene, its degradation products are highly significant biomarkers. During diagenesis, cadinene isomers undergo dehydrogenation to form the stable aromatic hydrocarbon cadalene (B196121). Cadalene's robust structure allows it to be preserved in geological records like sediment cores and peat for millennia. As cadinenes are primarily produced by higher plants (angiosperms), cadalene serves as a specific biomarker for tracking terrestrial plant-derived organic matter in sedimentary and crude oil deposits. esdm.go.id The presence and abundance of cadalene and other related biomarkers, such as bicadinanes (dimers of cadinene), in geological samples can help reconstruct past ecosystems, identify sources of organic matter in petroleum systems, and assess the thermal maturity of sediments. esdm.go.idtandfonline.com
The table below outlines the use of δ-Cadinene and its derivatives as biomarkers in different scientific contexts.
| Field | Biomarker | Matrix / Source | Significance |
| Ecology / Plant Science | (+)-δ-Cadinene | Cotton (Gossypium spp.) | A phytoalexin precursor involved in inducible defense against bacterial and fungal pathogens. nih.govnih.gov |
| Ecology / Entomology | δ-Cadinene | Kadsura heteroclita Essential Oil | Acts as a larvicide against mosquito vectors for malaria, dengue, and filariasis. nih.gov |
| Geochemistry | Cadalene (derived from Cadinene) | Sediments, Peat Cores, Crude Oil | A stable degradation product used to trace organic matter input from higher plants (angiosperms) in geological records. |
| Geochemistry | Bicadinanes (derived from Cadinene) | Crude Oil, Fossil Resins | Indicates organic matter input from specific angiosperm families, such as Dipterocarpaceae, in Tertiary period deposits. esdm.go.id |
Emerging Research Frontiers and Future Directions in ± δ Cadinene Studies
Advanced Omics Technologies in Biosynthesis Research
The biosynthesis of (±)-δ-Cadinene, like other terpenoids, involves a complex interplay of genes, enzymes, and metabolic pathways. Advanced "omics" technologies, including genomics, transcriptomics, and metabolomics, are proving indispensable in unraveling this complexity. maxapress.commdpi.com
Genomics and Transcriptomics: The biosynthesis of this compound begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a reaction catalyzed by (+)-δ-Cadinene synthase (CDN). nih.govwikipedia.org Genomic studies in cotton (Gossypium hirsutum and Gossypium arboreum) have revealed that CDN is not a single gene but belongs to a large multigene family. nih.govresearchgate.net These genes are differentially regulated in various tissues and in response to environmental stimuli, such as pathogen attacks. nih.govresearchgate.net
High-throughput sequencing technologies have enabled comprehensive genome and transcriptome analyses, identifying multiple CDN gene subfamilies (e.g., cad1-A, cad1-C). researchgate.netresearchgate.netacs.org Transcriptomic analyses, such as RNA-seq, allow researchers to measure the expression levels of these genes across different tissues and under various conditions. maxapress.com For instance, studies have shown that CDN gene expression is induced in cotton infected with bacterial or fungal pathogens, highlighting its role in plant defense. nih.govresearchgate.net By correlating gene expression data with the accumulation of specific metabolites (metabolomics), researchers can identify the specific gene members responsible for δ-cadinene production in different contexts. maxapress.comresearchgate.net
Metabolomics: This technology focuses on the global profiling of metabolites in a biological system. In the context of δ-cadinene research, metabolomics can identify and quantify δ-cadinene and its downstream products, such as gossypol (B191359) in cotton. researchgate.net When combined with genomic and transcriptomic data, metabolomics helps to establish clear links between gene function and chemical phenotype, a crucial step in fully elucidating the biosynthetic pathway. maxapress.com
The integration of these omics platforms provides a systems-level view of δ-cadinene biosynthesis. This comprehensive approach is essential for identifying all the genetic components and regulatory networks involved, paving the way for targeted genetic engineering to enhance production. mdpi.commdpi.com
Table 1: Key Genes in the Biosynthesis of (+)-δ-Cadinene and Related Sesquiterpenoids
| Gene/Enzyme Name | Abbreviation | Function | Organism |
|---|---|---|---|
| (+)-δ-Cadinene Synthase | CDN / DCS | Catalyzes the cyclization of farnesyl diphosphate (FPP) to (+)-δ-cadinene. nih.govwikipedia.org | Gossypium spp. nih.gov |
| Farnesyl Diphosphate Synthase | FPS | Synthesizes farnesyl diphosphate (FPP), the precursor for sesquiterpenes. frontiersin.org | Gossypium hirsutum frontiersin.org |
| 7-hydroxycadinene synthase | - | Catalyzes the hydroxylation of (+)-δ-cadinene. frontiersin.org | Gossypium hirsutum frontiersin.org |
Sustainable Production Methods Beyond Traditional Extraction (e.g., Metabolic Engineering)
Traditional extraction of this compound from plant sources can be inefficient and unsustainable due to low yields and dependence on agricultural production. maxapress.com Metabolic engineering offers a promising alternative for the sustainable, large-scale production of this valuable compound. nih.govcornousbooks.com This field involves the purposeful modification of cellular metabolism, typically in microorganisms like Escherichia coli or yeast (Saccharomyces cerevisiae), to produce target molecules. cornousbooks.com
The core strategy involves introducing the gene for (+)-δ-cadinene synthase into a microbial host. To enhance production, the host's metabolism is further engineered to increase the supply of the precursor molecule, farnesyl diphosphate (FPP). This can be achieved by:
Overexpressing genes from the native mevalonate (B85504) (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are responsible for synthesizing isoprenoid precursors. cornousbooks.comcardiff.ac.uk
Introducing heterologous pathways , such as the MVA pathway from yeast into E. coli, to boost the FPP pool. acs.org
Downregulating competing pathways that divert FPP away from δ-cadinene synthesis. cardiff.ac.uk
Researchers have successfully engineered S. cerevisiae and E. coli to produce (+)-δ-cadinene, with reported yields reaching up to 120 mg/L in yeast. Fermentation processes can be further optimized by adjusting parameters like media composition, temperature, and pH. acs.org One advanced technique is two-phase partitioning cultivation, where an organic solvent or resin is added to the fermentation broth to capture the produced sesquiterpene in situ, preventing potential toxicity to the microbial cells and simplifying recovery. acs.org These "cell factories" represent a scalable and sustainable manufacturing platform for this compound and other valuable sesquiterpenes. nih.gov
Table 2: Examples of Metabolic Engineering for Sesquiterpene Production
| Host Organism | Target Sesquiterpene | Engineering Strategy | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | (+)-δ-Cadinene | Co-expression of FPS and DCS. | |
| Escherichia coli | (+)-δ-Cadinene | Use of M9 minimal growth medium with engineered strains. | acs.org |
| Escherichia coli | Selin-7(11)-en-4-ol | Incorporation of mevalonate pathway genes and enzyme engineering. | cardiff.ac.uk |
| Escherichia coli | (−)-Patchoulol | Introduction of exogenous MEV pathway and patchoulol synthase. | acs.org |
Elucidation of Novel Biological Targets and Mechanisms
While this compound has been shown to possess a range of biological activities, including antimicrobial, anticancer, and insecticidal effects, the precise molecular targets and mechanisms of action are not fully understood. targetmol.commedchemexpress.comresearchgate.net Future research is focused on moving beyond phenotypic screening to identify the specific cellular pathways and protein targets modulated by this compound.
Anticancer Activity: In human ovarian cancer cells (OVCAR-3), (+)-δ-Cadinene has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death). medchemexpress.comcaymanchem.com The mechanism involves the activation of caspases, which are key proteases in the apoptotic pathway, and the induction of cell cycle arrest in the sub-G1 phase. medchemexpress.comcaymanchem.comresearchgate.net However, the initial signaling events that trigger this cascade remain to be identified. Future studies will likely employ techniques such as proteomics and phosphoproteomics to identify the direct binding partners or upstream kinases affected by δ-cadinene.
Antimicrobial and Insecticidal Activity: The antimicrobial activity of δ-cadinene has been demonstrated against bacteria such as Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 31.25 µg/mL. caymanchem.comresearchgate.net The proposed mechanism for its antimicrobial and insecticidal actions involves the disruption of cell membrane integrity, leading to cell lysis. This hypothesis can be further investigated using biophysical techniques to study membrane interactions and by identifying specific membrane proteins or lipids that δ-cadinene may target. Its larvicidal activity against mosquito species that are vectors for malaria, dengue, and filariasis underscores its potential in developing new public health tools. researchgate.netcaymanchem.com
Identifying the specific molecular targets is a critical step toward the rational design of more potent and selective analogs and understanding the full therapeutic potential of cadinane (B1243036) sesquiterpenes. nih.gov
Table 3: Reported Biological Activities and Mechanisms of (+)-δ-Cadinene
| Activity | Model System | Observed Effect & Mechanism | Reference(s) |
|---|---|---|---|
| Anticancer | OVCAR-3 Human Ovarian Cancer Cells | Induces apoptosis and inhibits proliferation; involves caspase activation and sub-G1 cell cycle arrest. | targetmol.commedchemexpress.comcaymanchem.comresearchgate.net |
| Antibacterial | Streptococcus pneumoniae | Inhibits growth with a MIC of 31.25 µg/mL. | caymanchem.comresearchgate.net |
| Insecticidal | Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus larvae | Larvicidal activity with LC50 values between 8.23 and 9.86 µg/mL. | researchgate.netcaymanchem.com |
Application of Computational Chemistry in Structure-Activity Relationship (SAR) Prediction for Cadinane Sesquiterpenes
Computational chemistry provides powerful tools for accelerating drug discovery and understanding how a molecule's structure relates to its biological activity (Structure-Activity Relationship, or SAR). nih.govnih.gov For cadinane sesquiterpenes, these methods can be used to predict the activity of new derivatives, prioritize compounds for synthesis, and provide insights into their mechanism of action. oncodesign-services.commdpi.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) analysis involves creating mathematical models that correlate the chemical structures of a series of compounds with their measured biological activities. mdpi.com For cadinane sesquiterpenes, a QSAR model could be developed using a dataset of known analogs and their corresponding potencies (e.g., anticancer IC50 values). The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of novel, unsynthesized cadinane derivatives. This allows researchers to virtually screen large libraries of potential compounds and focus synthetic efforts on the most promising candidates. nih.gov
Molecular Docking and Dynamics: These computational techniques simulate the interaction between a small molecule (ligand), like δ-cadinene, and its biological target (e.g., an enzyme or receptor). nih.gov Once a biological target is identified (as discussed in section 9.3), molecular docking can predict the preferred binding orientation and affinity of δ-cadinene and its analogs within the target's active site. Molecular dynamics (MD) simulations can then be used to study the stability of this interaction over time. nih.gov These simulations provide a dynamic, atomic-level view of the binding event, helping to explain why certain structural features on the cadinane skeleton are critical for activity and guiding the design of modifications to improve binding and potency. acs.orgresearchgate.net
While comprehensive SAR studies specifically for a wide range of cadinane sesquiterpenes are still an emerging area, the computational tools are well-established. pnas.org As more experimental data on the biological activities and targets of this compound and its relatives become available, these computational approaches will be instrumental in rationally designing next-generation compounds with enhanced therapeutic properties. researchgate.net
Q & A
Q. What are the standard methods for isolating (±)-δ-Cadinene from natural sources, and how can purity be validated?
this compound is commonly extracted via steam distillation or solvent extraction from plants like Gossypium hirsutum. Post-extraction, gas chromatography (GC) coupled with mass spectrometry (MS) is critical for purity assessment. For example, fast GC analysis using columns like SLB®-5ms (10 m × 0.10 mm I.D.) efficiently separates δ-Cadinene from co-eluting sesquiterpenes (e.g., β-Farnesene, Germacrene D) . Purity validation should include comparative retention indices and spectral matching with reference libraries.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are foundational. NMR (¹H and ¹³C) identifies structural features like the cadinane skeleton, while IR confirms functional groups (e.g., alkene stretches at ~1640 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (m/z 204.35 for C₁₅H₂₄) and fragmentation patterns. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .
Q. How should researchers design bioassays to evaluate the antibacterial activity of this compound?
Follow standardized protocols for Minimum Inhibitory Concentration (MIC) assays. For Streptococcus pneumoniae, prepare serial dilutions of this compound (e.g., 1–100 μg/mL) in Mueller-Hinton broth, incubate with bacterial inoculum (∼1×10⁵ CFU/mL), and assess growth inhibition after 24 hours. Include positive controls (e.g., ampicillin) and validate results via triplicate trials. MIC values ≤31.25 μg/mL indicate significant activity .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound cytotoxicity studies?
Use non-linear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. For apoptosis assays in ovarian cancer cells (e.g., OVCAR-3), apply ANOVA with post-hoc tests (Tukey’s HSD) to compare effects across concentrations (10–100 μM). Report standard deviation error bars and p-values <0.05 for significance .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for this compound across studies be systematically addressed?
Variability often arises from differences in extraction methods, enantiomeric purity, or assay conditions. To resolve contradictions:
- Standardize source material (e.g., plant cultivar, geographical origin).
- Validate compound purity via chiral GC or HPLC to exclude enantiomeric interference.
- Replicate assays under identical conditions (e.g., cell line passage number, incubation time). Cross-reference findings with prior literature to identify methodological outliers .
Q. What strategies optimize the enantiomeric resolution of this compound in chromatographic analyses?
Chiral stationary phases (e.g., Cyclodextrin-based columns) effectively separate δ-Cadinene enantiomers. Optimize mobile phase composition (e.g., heptane:ethanol 95:5) and temperature (25–40°C). For GC, use β-DEX™ columns with programmed temperature ramps (e.g., 60°C to 240°C at 3°C/min). Monitor resolution factors (Rs >1.5) to ensure baseline separation .
Q. How can multi-omics approaches elucidate the antiproliferative mechanism of this compound in cancer cells?
Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. For example, in OVCAR-3 cells treated with 50 μM this compound, analyze apoptosis markers (e.g., Caspase-3 activation via Western blot) and metabolic shifts (e.g., TCA cycle intermediates via GC-MS). Pathway enrichment tools (e.g., KEGG) map targets to oncogenic networks .
Q. What experimental controls are critical when assessing this compound’s insecticidal activity against mosquito larvae?
- Negative controls: Untreated larvae in rearing medium.
- Positive controls: Commercial larvicides (e.g., temephos).
- Vehicle controls: Solvent-only exposures (e.g., DMSO ≤0.1%).
- Environmental controls: Fixed temperature (25±1°C) and photoperiod (12:12 light:dark). Calculate LC₅₀ values using probit analysis, and confirm mortality rates at 24-hour intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
